molecular formula C8H15N B14444994 2-(Propan-2-yl)pentanenitrile CAS No. 74322-93-3

2-(Propan-2-yl)pentanenitrile

Cat. No.: B14444994
CAS No.: 74322-93-3
M. Wt: 125.21 g/mol
InChI Key: SEMAIQRIDIHYEZ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)pentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is also known as isobutyl cyanide. It is a colorless liquid with a faint odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Propan-2-yl)pentanenitrile can be synthesized through several methods. One common method involves the reaction of isobutyl bromide with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cyano group.

Industrial Production Methods

In industrial settings, this compound is produced using similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The cyano group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: 2-(Propan-2-yl)pentanoic acid.

    Reduction: 2-(Propan-2-yl)pentylamine.

    Substitution: Various substituted nitriles depending on the reagent used.

Scientific Research Applications

2-(Propan-2-yl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)pentanenitrile depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the cyano group. The cyano group can participate in various reactions, including nucleophilic substitution and addition reactions. In biological systems, the compound can be metabolized by enzymes to form other bioactive molecules.

Comparison with Similar Compounds

2-(Propan-2-yl)pentanenitrile can be compared with other nitriles such as:

    Acetonitrile: A simpler nitrile with a single carbon chain.

    Benzonitrile: An aromatic nitrile with a benzene ring.

    2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A more complex nitrile with multiple functional groups.

The uniqueness of this compound lies in its branched structure and the presence of the isopropyl group, which imparts different chemical and physical properties compared to linear nitriles.

Properties

CAS No.

74322-93-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-propan-2-ylpentanenitrile

InChI

InChI=1S/C8H15N/c1-4-5-8(6-9)7(2)3/h7-8H,4-5H2,1-3H3

InChI Key

SEMAIQRIDIHYEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C(C)C

Origin of Product

United States

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